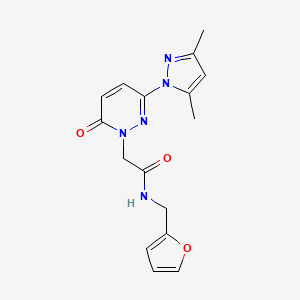

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a heterocyclic organic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and an acetamide-linked furfuryl group. Its molecular architecture combines three distinct heterocyclic systems: pyridazinone (a six-membered ring with two adjacent nitrogen atoms), pyrazole (a five-membered ring with two nitrogen atoms), and furan (a five-membered oxygen-containing ring). The compound’s furan and pyrazole substituents may enhance its pharmacokinetic profile by improving solubility and target specificity .

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-11-8-12(2)21(18-11)14-5-6-16(23)20(19-14)10-15(22)17-9-13-4-3-7-24-13/h3-8H,9-10H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROECSQYQJMKVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridazine moiety, and a furan substituent. Its molecular formula is with a molecular weight of approximately 365.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole compounds have demonstrated significant antiproliferative activity. In particular, compounds similar to the one have shown effectiveness in inhibiting the growth of glioblastoma and neuroblastoma cells, with lethal concentration (LC50) values in the nanomolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | U87 | 200 | G2/M phase arrest |

| Compound 2 | BE | 18.9 | Apoptosis induction |

| Compound 3 | SK | >3000 | Mitotic disruption |

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

- Apoptosis Induction : Morphological changes indicative of apoptosis were noted in treated cells, including nuclear fragmentation and increased size heterogeneity .

Structure-Activity Relationship (SAR)

Research into pyrazole derivatives indicates that modifications to the core structure can significantly impact biological activity. For instance, the introduction of various substituents on the pyrazole or pyridazine rings has been linked to enhanced cytotoxicity and selectivity against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole-based compounds:

- Study on Glioblastoma : A study demonstrated that a related pyrazole derivative showed superior efficacy compared to standard treatments, achieving over 70% cell death in treated glioblastoma cells .

- Neuroblastoma Trials : In another trial involving neuroblastoma cell lines, the compound exhibited significant growth inhibition at low concentrations, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Pyrazole vs. Piperazine/Pyridine : The 3,5-dimethylpyrazole group in the target compound offers steric hindrance and metabolic stability, contrasting with the piperazine in ’s compound, which enhances receptor affinity but limits bioavailability .

- Furan vs. Thiophene : The furan moiety provides moderate electron-withdrawing effects and improved solubility compared to thiophene in ’s analog, which excels in hydrophobic binding but suffers from oxidative instability .

Pharmacokinetic Profiles

- Lipophilicity : LogP values (predicted) for the target compound (~2.1) are lower than chlorophenyl/piperazine derivatives (LogP > 3.5), suggesting better aqueous solubility .

- Metabolic Stability : The furan group resists CYP450-mediated oxidation better than thiophene or pyridine, as shown in microsomal stability assays for related compounds .

Q & A

Q. Advanced

- Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., COX-2, EGFR) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridazine N-O) .

- ADMET prediction : Software like SwissADME evaluates bioavailability and toxicity risks .

What are the key considerations in designing analogs of this compound?

Q. Basic

- Bioisosteric replacement : Substitute furan with thiadiazole to enhance metabolic stability .

- Steric effects : Bulky substituents (e.g., cyclohexyl) may improve selectivity but reduce solubility.

- Electronic tuning : Electron-withdrawing groups (e.g., -CF₃) on pyridazine enhance electrophilic interactions .

How can reaction conditions be optimized for higher synthetic yield?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Lower temps (0–5°C) minimize side reactions during amide coupling.

- Catalyst screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency .

What analytical techniques are critical for confirming compound purity post-synthesis?

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica plates and iodine visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.